An In-depth Technical Guide to 5-Bromo-6-fluoronicotinonitrile (CAS Number: 1256823-71-8)
An In-depth Technical Guide to 5-Bromo-6-fluoronicotinonitrile (CAS Number: 1256823-71-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-6-fluoronicotinonitrile, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the synthesis, reactivity, and potential applications of this versatile molecule, offering field-proven insights and detailed methodologies.
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
5-Bromo-6-fluoronicotinonitrile is a substituted pyridine derivative featuring three distinct reactive sites: a bromine atom, a fluorine atom, and a nitrile group. This unique combination of functionalities makes it a highly valuable intermediate for the synthesis of complex heterocyclic compounds, particularly in the realm of drug discovery. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic placement of halogen and nitrile substituents allows for a diverse range of chemical transformations.
The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or amides, further expanding the synthetic possibilities.
This guide will provide a detailed exploration of the synthesis of 5-Bromo-6-fluoronicotinonitrile, its characteristic reactivity, and its potential applications, supported by detailed protocols and mechanistic insights.
Physicochemical Properties & Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1256823-71-8 | [2] |
| Molecular Formula | C₆H₂BrFN₂ | [2] |
| Molecular Weight | 201.00 g/mol | [2] |
| Appearance | White to off-white solid (typical) | General chemical supplier information |
| Storage | Inert atmosphere, 2-8°C | [2] |
| SMILES | N#CC1=CN=C(F)C(Br)=C1 | [2] |
Safety and Handling:
5-Bromo-6-fluoronicotinonitrile is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Synthesis of 5-Bromo-6-fluoronicotinonitrile: A Plausible Multi-step Approach
Caption: Plausible synthetic pathway for 5-Bromo-6-fluoronicotinonitrile.
Step 1: Synthesis of 5-Bromonicotinic Acid
The synthesis of the initial precursor, 5-bromonicotinic acid, can be achieved through the direct bromination of nicotinic acid.
Protocol: Bromination of Nicotinic Acid [3][4]
-
Materials: Nicotinic acid, thionyl chloride, bromine, Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), inorganic base (e.g., sodium hydroxide).
-
Procedure:
-
Suspend nicotinic acid in an excess of thionyl chloride.
-
Heat the mixture to 75-80 °C to form the acid chloride in situ.
-
Add a catalytic amount of a Lewis acid.
-
Slowly add bromine to the reaction mixture at a controlled temperature.
-
Heat the reaction to 110-120 °C for 10-14 hours.
-
After cooling, carefully quench the reaction mixture with water to hydrolyze the acid chloride.
-
Adjust the pH to 2.5-3 with an inorganic base to precipitate the 5-bromonicotinic acid.
-
Filter, wash with cold water, and dry the product.
-
Causality: The use of thionyl chloride to form the acid chloride activates the pyridine ring towards electrophilic bromination. The Lewis acid catalyst further polarizes the bromine molecule, enhancing its electrophilicity.
Step 2 & 3: Introduction of the Fluoro Group (Hypothetical Route)
The introduction of a fluorine atom at the 6-position is a critical step. A common strategy for this transformation on a pyridine ring is nucleophilic aromatic substitution (SNA_r_) on a suitable precursor. A plausible, albeit not explicitly documented, route would involve the hydroxylation of 5-bromonicotinic acid to 5-bromo-6-hydroxynicotinic acid, followed by a fluorination reaction (e.g., using a reagent like Selectfluor or by converting the hydroxyl to a better leaving group followed by treatment with a fluoride source).
Step 4: Amidation of 5-Bromo-6-fluoronicotinic Acid
Conversion of the carboxylic acid to the primary amide is a standard transformation.
Protocol: Amidation of a Carboxylic Acid
-
Materials: 5-Bromo-6-fluoronicotinic acid, thionyl chloride or oxalyl chloride, dichloromethane (DCM), ammonia solution (aqueous or in dioxane).
-
Procedure:
-
Suspend 5-bromo-6-fluoronicotinic acid in dry DCM.
-
Add thionyl chloride or oxalyl chloride dropwise at 0 °C and then stir at room temperature to form the acid chloride.
-
In a separate flask, cool an excess of concentrated ammonia solution.
-
Slowly add the solution of the acid chloride to the cold ammonia solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Extract the product with an organic solvent, dry, and concentrate to obtain 5-bromo-6-fluoronicotinamide.
-
Step 5: Dehydration of 5-Bromo-6-fluoronicotinamide to 5-Bromo-6-fluoronicotinonitrile
The final step is the dehydration of the primary amide to the nitrile. Several reagents are effective for this transformation, with phosphorus oxychloride (POCl₃) being a common choice.[5][6][7][8]
Protocol: Dehydration of Amide to Nitrile [5]
-
Materials: 5-Bromo-6-fluoronicotinamide, phosphorus oxychloride (POCl₃), dichloromethane (DCM) or another inert solvent.
-
Procedure:
-
Suspend 5-bromo-6-fluoronicotinamide in an inert solvent like DCM.
-
Add phosphorus oxychloride (POCl₃) dropwise to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous layer with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-Bromo-6-fluoronicotinonitrile.
-
Causality: Phosphorus oxychloride is a powerful dehydrating agent that reacts with the amide to form a reactive intermediate, which then eliminates water to form the nitrile.
Reactivity and Synthetic Applications
The three functional groups on 5-Bromo-6-fluoronicotinonitrile offer a rich platform for a variety of chemical transformations.
Caption: Key reactive sites and potential transformations of the molecule.
Cross-Coupling Reactions at the Bromine Position
The bromine atom at the 5-position is susceptible to a variety of palladium- or copper-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a key site for molecular diversification.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be used to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst provides access to alkynyl-substituted pyridines.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with amines.
Nucleophilic Aromatic Substitution at the Fluorine Position
The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNA_r_) by the electron-withdrawing effects of the adjacent nitrogen atom and the nitrile group. This allows for the displacement of the fluoride by a variety of nucleophiles.
-
Reaction with O-nucleophiles: Alkoxides and phenoxides can displace the fluoride to form ethers.
-
Reaction with N-nucleophiles: Amines can react to form substituted aminopyridines.
-
Reaction with S-nucleophiles: Thiolates can be used to introduce thioether functionalities.
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into several other important moieties.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile group will yield the corresponding carboxylic acid, 5-bromo-6-fluoronicotinic acid.[9][10]
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1][11][12][13]
-
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.
Potential Applications in Drug Discovery
While no patents specifically citing CAS number 1256823-71-8 have been identified, the structural motifs accessible from 5-Bromo-6-fluoronicotinonitrile are prevalent in a wide range of biologically active compounds. Substituted nicotinonitriles are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][14][15]
The ability to selectively functionalize the pyridine ring at three different positions makes this compound an attractive starting material for the construction of libraries of novel compounds for high-throughput screening in drug discovery programs. The strategic incorporation of fluorine also aligns with modern medicinal chemistry design principles aimed at optimizing drug-like properties.
Conclusion
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